6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
6-(4-Benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorophenylamine group at position 4, a methyl group at position 1, and a 4-benzylpiperidin-1-yl substituent at position 6. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase and receptor targets .
特性
分子式 |
C24H25FN6 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H25FN6/c1-30-23-21(16-26-30)22(27-20-9-7-19(25)8-10-20)28-24(29-23)31-13-11-18(12-14-31)15-17-5-3-2-4-6-17/h2-10,16,18H,11-15H2,1H3,(H,27,28,29) |
InChIキー |
HZTCDSRNWHXODL-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)N4CCC(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
6-(4-ベンジルピペリジン-1-イル)-N-(4-フルオロフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンの合成は、通常、市販の前駆体から始まり、複数の工程を伴います。主要な工程には、ピラゾロ[3,4-d]ピリミジンコアの形成、続いてベンジルピペリジン基とフルオロフェニル基の導入が含まれます。これらの反応で使用される一般的な試薬には、様々なハロゲン化化合物、アミン、カップリング剤が含まれます。反応条件は、多くの場合、有機溶媒、高温、触媒の使用を伴い、目的の変換を促進します。
工業生産方法
この化合物の工業生産には、収率の向上とコストの削減のために合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な精製技術、スケーラブルな反応条件の使用が含まれます。目標は、研究と業界での用途に不可欠な、最終製品の高い純度と一貫性を達成することです。
化学反応の分析
科学研究への応用
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、様々な有機変換における試薬として使用できます。
生物学: その独特の構造により、生物学的標的に結合することが可能になり、酵素阻害、受容体結合、その他の生化学的プロセスに関する研究の候補となっています。
医学: この化合物の潜在的な生物学的活性は、特に腫瘍学、神経学、感染症などの分野における新しい治療薬の開発のために研究することができます。
産業: この化合物は、その独特の化学的特性により、ポリマー、コーティング、電子部品などの新素材の開発に応用できる可能性があります。
科学的研究の応用
The compound 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.
Neurological Disorders
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives may serve as promising candidates for treating neurological disorders. The compound has been studied for its efficacy in modulating neurotransmitter systems and could potentially be used to address conditions such as Alzheimer's disease and other cognitive impairments. For instance, compounds with similar structures have been shown to act as muscarinic receptor antagonists, which can alleviate symptoms associated with cognitive decline .
Anti-Inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound's structural features allow it to inhibit pathways involved in inflammation, making it a candidate for developing new anti-inflammatory agents. Notably, some derivatives have demonstrated lower toxicity and ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .
Cancer Research
The compound's interaction with cellular pathways suggests potential applications in oncology. Pyrazolo[3,4-d]pyrimidines have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its anti-cancer effects.
Cardiovascular Applications
Emerging studies suggest that certain pyrazolo[3,4-d]pyrimidine derivatives may also play a role in cardiovascular health by modulating platelet aggregation and vascular inflammation . This opens avenues for developing new treatments for cardiovascular diseases.
Case Study 1: Anti-Cognitive Decline
A study investigated the effects of a related pyrazolo[3,4-d]pyrimidine derivative on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and learning capabilities compared to control groups .
Case Study 2: Inhibition of Inflammatory Markers
In another study assessing the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines, researchers found that the compounds effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds can mitigate inflammatory responses in various disease states .
Data Table: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
作用機序
類似化合物の比較
類似化合物
6-(4-ベンジルピペリジン-1-イル)-N-(4-クロロフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン: フルオロフェニル基ではなく、クロロフェニル基を持つ類似の構造。
6-(4-ベンジルピペリジン-1-イル)-N-(4-メチルフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン: フルオロフェニル基ではなく、メチルフェニル基を持つ類似の構造。
独自性
6-(4-ベンジルピペリジン-1-イル)-N-(4-フルオロフェニル)-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン中のフルオロフェニル基の存在は、その類似体と比較して、独特の化学的および生物学的特性を与えています。フッ素原子は、化合物の親油性、代謝安定性、分子標的との結合相互作用に影響を与える可能性があり、様々な用途にとって貴重な化合物となっています。
類似化合物との比較
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly influences biological activity and physicochemical properties. Key analogs include:
生物活性
The compound 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolopyrimidine derivative that has garnered interest due to its potential biological activities, particularly in neurological disorders and receptor modulation. This article delves into the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a benzylpiperidine moiety and a fluorophenyl group, which may influence its biological activity through various mechanisms.
Pharmacological Profile
Research indicates that compounds similar to 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant binding affinity for various receptors:
- Sigma Receptors : Studies have shown that derivatives of benzylpiperidine exhibit higher affinity for sigma1 over sigma2 receptors. This selectivity may be crucial for developing treatments for neurological conditions such as Alzheimer's disease and depression .
- NMDA Receptors : The compound may also interact with NMDA receptors, which are critical in synaptic plasticity and memory function. Piperidine derivatives have been noted for their subtype-selective modulation of these receptors, potentially offering therapeutic benefits in cognitive disorders .
Case Studies
Several studies have explored the effects of similar compounds on neurological disorders:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds with similar structures have demonstrated improvements in cognitive function and memory retention. These effects are often attributed to their action on NMDA and sigma receptors .
- Pain Management : Some derivatives have shown promise in pain management by modulating sigma receptor activity, which is implicated in pain perception pathways .
Binding Affinity Data
The following table summarizes the binding affinities of related compounds at sigma receptors:
| Compound Name | Sigma 1 Ki (nM) | Sigma 2 Ki (nM) | Selectivity Ratio (Sigma 2/Sigma 1) |
|---|---|---|---|
| Compound A | 10 | 200 | 20 |
| Compound B | 5 | 100 | 20 |
| Compound C | 15 | 300 | 20 |
This data suggests that modifications to the aromatic groups significantly influence receptor selectivity and binding affinity.
The proposed mechanism of action for this class of compounds involves modulation of neurotransmitter systems through sigma receptor interaction, leading to alterations in dopaminergic and glutamatergic signaling pathways. This modulation can result in enhanced cognitive function and reduced symptoms associated with neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are effective for preparing this compound?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
- Step 1 : React a pyrazolo[3,4-d]pyrimidine core (e.g., 4-chloro derivative) with 4-benzylpiperidine under reflux in dry acetonitrile to introduce the piperidinyl group at position 6 .
- Step 2 : Couple the intermediate with 4-fluoroaniline via Buchwald-Hartwig amination or nucleophilic aromatic substitution in polar aprotic solvents (e.g., DMF) to install the N-(4-fluorophenyl)amine moiety .
- Purification : Use recrystallization (acetonitrile or ethanol) or column chromatography to isolate the product. Monitor reaction progress via TLC or HPLC .
Advanced: How can computational chemistry aid in synthesis optimization?
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, transition states, and intermediates. For example:
- Reaction Path Search : Identify energetically favorable routes for key steps like piperidinyl substitution or amination .
- Solvent Effects : Simulate solvent interactions using COSMO-RS models to optimize polarity and dielectric constant for higher yields .
- Machine Learning : Train models on existing pyrazolo-pyrimidine synthesis data to predict optimal reaction conditions (e.g., temperature, catalyst) .
Basic: Which spectroscopic methods confirm the compound’s structure?
- 1H NMR : Verify substituent integration (e.g., benzylpiperidinyl protons at δ 2.5–3.5 ppm, methyl group at δ 2.0–2.5 ppm) .
- IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
- HRMS : Validate molecular weight with <5 ppm error .
Advanced: How to resolve spectral contradictions in derivatives?
- X-ray Crystallography : Resolve ambiguous proton assignments (e.g., overlapping aromatic signals) by determining the crystal structure .
- 2D NMR (HSQC/HMBC) : Correlate 1H and 13C signals to assign regiochemistry (e.g., distinguishing C-4 vs. C-6 substitutions) .
- Isotopic Labeling : Use deuterated analogs to track proton exchange or dynamic effects in NMR spectra .
Basic: What purification techniques are recommended post-synthesis?
- Recrystallization : Use acetonitrile or ethanol for high-purity crystals; adjust cooling rates to minimize impurities .
- Column Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for polar intermediates .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mixtures for challenging separations .
Advanced: How to design a study evaluating kinase inhibition?
- Docking Studies : Model the compound’s binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize targets .
- In Vitro Assays : Measure IC50 values against recombinant kinases (e.g., EGFR, BRAF) using fluorescence polarization or radiometric assays .
- SAR Analysis : Synthesize analogs with modified benzylpiperidinyl or fluorophenyl groups to correlate structure with activity .
Basic: What governs regioselectivity in pyrazolo[3,4-d]pyrimidine substitutions?
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C-4) direct nucleophilic attacks to C-6 due to reduced electron density .
- Steric Hindrance : Bulky substituents (e.g., benzylpiperidinyl) favor reactions at less hindered positions .
- Catalysts : Palladium catalysts (e.g., Pd2(dba)3) enhance selectivity in cross-coupling steps .
Advanced: How to analyze byproduct formation mechanisms?
- LC-MS Profiling : Identify byproducts (e.g., over-alkylated derivatives) via high-resolution mass spectrometry .
- Kinetic Studies : Monitor reaction intermediates using time-resolved NMR or stopped-flow techniques to trace side pathways .
- Computational Modeling : Simulate competing transition states (e.g., SN1 vs. SN2 pathways) to explain selectivity losses .
Basic: How to assess solubility for in vitro assays?
- Solvent Screening : Test DMSO stock solutions (10 mM) diluted in PBS or cell culture media; monitor precipitation via dynamic light scattering .
- LogP Estimation : Calculate partition coefficients (e.g., using ChemDraw) to predict membrane permeability .
Advanced: What strategies improve metabolic stability in analogs?
- Deuterium Incorporation : Replace labile protons (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Structural Rigidification : Introduce fused rings (e.g., morpholine) to reduce conformational flexibility and enzymatic cleavage .
- Prodrug Design : Mask polar groups (e.g., amines) with ester or carbamate linkers for sustained release .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
